molecular formula C14H26O B078126 2,4-Di-tert-butylcyclohexanone CAS No. 13019-04-0

2,4-Di-tert-butylcyclohexanone

Cat. No. B078126
CAS RN: 13019-04-0
M. Wt: 210.36 g/mol
InChI Key: NYOHMJCUHOBGBN-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylcyclohexanone is a chemical compound with the molecular formula C14H26O .


Synthesis Analysis

The synthesis of 2,4-Di-tert-butylcyclohexanone involves typical reactions of organic synthesis . In a study, derivatives of 4-tert-butylcyclohexanone were obtained using these reactions . The conformational analysis of disubstituted cyclohexanes can be helpful in understanding the synthesis .


Molecular Structure Analysis

The molecular structure of 2,4-Di-tert-butylcyclohexanone can be represented by the InChI string: InChI=1S/C10H18O/c1-10 (2,3)8-6-4-5-7-9 (8)11/h8H,4-7H2,1-3H3 . The structure can also be viewed using Java or Javascript .


Chemical Reactions Analysis

In the synthesis performed in a study, derivatives of 4-tert-butylcyclohexanone were obtained using typical reactions of organic synthesis . The bioactivity of the selected compounds was evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Di-tert-butylcyclohexanone include a molecular weight of 210.36 g/mol . It has a computed XLogP3-AA of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 210.198365449 g/mol . Its topological polar surface area is 17.1 Ų . It has 15 heavy atoms .

Scientific Research Applications

  • Hydrogenation in Supercritical Carbon Dioxide : Hiyoshi et al. (2007) found that hydrogenation of tert-butylphenols, including intermediates like tert-butylcyclohexanones, in supercritical carbon dioxide leads to improved stereoselectivity to cis-tert-butylcyclohexanols. This suggests potential applications in stereoselective synthesis processes (Hiyoshi et al., 2007).

  • Selective Reduction : Hutchins and Markowitz (1980) demonstrated the selective reduction of 4-tert-butylcyclohexanone to the trans alcohol with high stereoselectivity. This indicates its potential use in producing specific stereoisomers in organic synthesis (Hutchins & Markowitz, 1980).

  • Keto-Enolic Tautomerization Studies : Lamartine (1992) investigated deuteration of solid 4-tert-butylcyclohexanone to understand solid-state hydrogenation mechanisms of phenolic compounds. This research can be applied in studies related to tautomerization and solid-state chemistry (Lamartine, 1992).

  • Metabolic Studies : Research by Cheo, Elliott, and Tao (1967) on the metabolism of isomeric tert-butylcyclohexanones in rabbits revealed extensive conjugation with glucuronic acid, indicating its potential applications in pharmacology and toxicology (Cheo et al., 1967).

  • Synthesis of Fragrant Compounds : Kacer et al. (1998) studied the reaction of 2-tert-butylcyclohexanol with dimethyl carbonate, leading to compounds with distinct sensoric and fragrant characteristics. This suggests its use in the fragrance industry (Kacer et al., 1998).

  • Oxidation Processes in Educational Settings : Dip et al. (2018) demonstrated the rapid conversion of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone using swimming pool bleach. This process is valuable for educational purposes in demonstrating chemical reactions and purification techniques (Dip et al., 2018).

Safety And Hazards

Safety data sheets suggest that personal protective equipment/face protection should be worn when handling 2,4-Di-tert-butylcyclohexanone . Adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided, and dust formation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2,4-ditert-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOHMJCUHOBGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864347
Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
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Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Di-tert-butylcyclohexanone

CAS RN

13019-04-0
Record name 2,4-Bis(1,1-dimethylethyl)cyclohexanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
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Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
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Record name 2,4-di-tert-butylcyclohexanone
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Synthesis routes and methods I

Procedure details

410.0 g of 2,4-di-tert-butylphenol are hydrogenated in 820 ml of ethanol under 40 bar at 60° C. using 20 g of rhodium on carbon (5%) for 21 hours. To complete the reaction, the pressure is raised to 120 bar, a further 10 g of rhodium on carbon (5%) are added, and the hydrogenation is continued at 100° C. for 17 hours. The catalyst is filtered off, the solvent is distilled off under reduced pressure, and the residue is distilled off under high vacuum to leave 380.43 g (91% of theory) of 2,4-di-tert-butylcyclohexanone (mixed isomers) as a colourless liquid. Boiling point: 79-86° C./0.22 mbar.
Quantity
410 g
Type
reactant
Reaction Step One
Quantity
820 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

300 g of 2,4-di-tert-butylphenol and 3.0 g of 5% palladium-carbon catalyst were introduced into a 500 ml autoclave and stirred therein at a reaction temperature of 180° C. under a hydrogen pressure of 20 kg/cm2. After approximately ten hours, the absorption of the theoretical amount (2.9 moles) of hydrogen was confirmed. Then the reaction mixture was cooled to room temperature and the catalyst was filtered off. 218 g of the crude 2,4-di-tert-butylcyclohexanone thus obtained was distilled under reduced pressure in a Helipack packing column of a number of theoretical plates of 5 to give 245 g of a colorless and transparent 2,4-di-tert-butylcyclohexanone (I) fraction (b.p.: 93° to 94° C./3 mm Hg). It was confirmed by gas chromatography that this product was a mixture of cisisomer (I-A) and trans-isomer (I-B) at a ratio of 83:17. The physical properties of this product were as follows:
Quantity
300 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
2.9 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

200 g (0.944 mole) of the 2,4-di-tert-butylcyclohexanol as prepared in Synthetic Example 2 and 2.0 g of a copper/chromium catalyst were introduced into a 500 ml four-necked flask and vigorously stirred therein at a temperature of 215° to 220° C. under a reduced pressure of 200 to 300 mmHg. This dehydrogenation procedure was carried out for 15 hours. After completion of the reaction, the heating and stirring were ceased and the reaction mixture was cooled to room temperature. Then the catalyst was filtered off. Thus 194 g of crude 2,4-di-tert-butylcyclohexanone having a cis/trans ratio of 81/19 was obtained. This product was rectified under reduced pressure in a Helipack packing column of a number of theoretical plates of 5 to give 158 g of 2,4-di-tert-butylcyclohexanone (b.p.: 93° to 94° C./3 mm Hg). This product had a cis/trans ratio of 85/15.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

200 g (0.944 mole) of the 2,4-di-tert-butylcyclohexanol as prepared in Synthetic Example 2 and 2 l of acetone were introduced into a 3 l reactor. Then 320 g of a Jones reagent was added dropwise thereto under ice-cooling at 5° C. over 1.5 hour. After completion of the reaction, isopropyl alcohol was added to the reaction mixture until the brown color of the excessive reagent disappeared. Then the reaction mixture was allowed to stand. After separating the acetone reaction solution, the acetone solution was neutralized with sodium carbonate. Then the solution was filtered and the acetone was distilled off under reduced pressure to give 199 g of crude 2,4 di-tert butylcyclohexanone. This product had a cis/trans ratio of 92/8. It was subjected to precision distillation in a Helipack packing column of a number of theoretical plates of 5 to give 160 g of 2,4 di-tert-butyl cyclohexanone (b.p.: 93.5 to 94° C./3 mm Hg). The cis/trans ratio of this product was 94/6.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Di-tert-butylcyclohexanone
Reactant of Route 2
2,4-Di-tert-butylcyclohexanone
Reactant of Route 3
2,4-Di-tert-butylcyclohexanone
Reactant of Route 4
2,4-Di-tert-butylcyclohexanone
Reactant of Route 5
Reactant of Route 5
2,4-Di-tert-butylcyclohexanone
Reactant of Route 6
2,4-Di-tert-butylcyclohexanone

Citations

For This Compound
6
Citations
KL Servis, DJ Bowler - Journal of the American Chemical Society, 1975 - ACS Publications
The induced shift ratios for 4-tert-butylcyclohexanone, the cis and trans isomers of 2-methyl-, 2-ethyl-and 2-iso-propyl-4-rerí-butylcyclohexanone, and cis-2, 4-di-zeri-butylcyclohexanone …
Number of citations: 29 pubs.acs.org
EA Basso, C Kaiser, R Rittner… - The Journal of Organic …, 1993 - ACS Publications
x by a suitable base. Provided that the terf-butyl group does not perturb the system, such equilibration experi-ments can provide conformational preferences. Alternatively, a physical …
Number of citations: 75 pubs.acs.org
DJ BOWLER - 1975 - search.proquest.com
I . CONFORMATIONAL AND SIDE CHAIN ROTAMER ANALYSIS OF ALKYLCYCLOHEXANONE-LANTHANIDE CHELATE COMPLEXES II . BASE CATALYZED HYDRO …
Number of citations: 2 search.proquest.com
DA Lightner, JE Gurst - 2000 - books.google.com
A unique guide to variable temperature CD spectroscopy and its application in organic chemistry This timely, original, thought-provoking work looks at organic stereochemistry from the …
Number of citations: 365 books.google.com
VM Dembitsky - Lipids, 2006 - Wiley Online Library
This review presents more than 260 naturally occurring (as well as 47 synthesized) neo fatty (carboxylic) acids, neo alkanes, and their analogs and derivatives, isolated and identified …
Number of citations: 48 aocs.onlinelibrary.wiley.com
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com

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